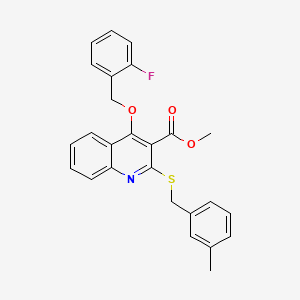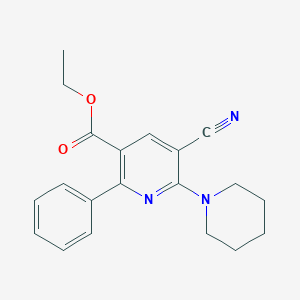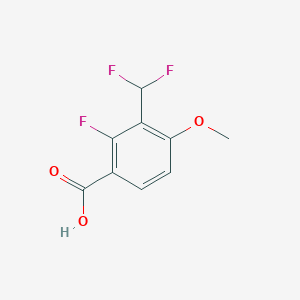![molecular formula C20H22ClN3O5S B3006644 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 1252856-34-0](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine” is a chemical compound with the molecular formula C10H14O2S and a molecular weight of 198.28 . It’s also known as "2-Butyl EDOT" .
Synthesis Analysis
This compound was synthesized by the reaction of 2,3-dimethoxythiophene and Hexane-1,2-diol with toluene-4-sulphonic acid in toluene at 85 °C .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,4-b]-1,4-dioxine ring with a butyl group attached to it .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 269.7±19.0 °C and its density is predicted to be 1.111±0.06 g/cm3 .Aplicaciones Científicas De Investigación
GPR119 Agonists for Diabetes Treatment
Fused-pyrimidine derivatives, including thieno[3,2-d]pyrimidine, have been identified as potent GPR119 agonists. These compounds are considered beneficial for the treatment of type 2 diabetes mellitus due to their ability to improve glucose tolerance in mice models (Negoro et al., 2012).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as antibacterial and antifungal agents, suggesting their utility in addressing microbial infections (Nunna et al., 2014).
Antitumor Activity
Several thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated potent anticancer activity against various human cancer cell lines. These compounds have shown comparable activity to doxorubicin, indicating their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Aldose Reductase Inhibition
Compounds with the thieno[3,2-d]pyrimidine structure have been tested for their aldose reductase inhibitory activity. Some have shown potent in vitro inhibitory activity, suggesting potential applications in treating complications related to diabetes (Ogawva et al., 1993).
HIV-1 Protease Inhibition
Pyrimidine-based compounds have been found to exhibit significant inhibitory activity against HIV-1 protease, indicating their potential use in HIV/AIDS therapy. These compounds have shown effectiveness against drug-resistant HIV-1 variants, highlighting their therapeutic value (Zhu et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with 5-chloro-2,4-dimethoxyaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "5-chloro-2,4-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.8 mmol) and 5-chloro-2,4-dimethoxyaniline (1.2 g, 6.3 mmol) in dichloromethane (20 mL) and add triethylamine (1.2 mL, 8.6 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add acetic anhydride (1.2 mL, 12.6 mmol) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Dilute the reaction mixture with dichloromethane (50 mL) and wash with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in dimethylformamide (10 mL) and add acetic anhydride (1.0 mL, 10.5 mmol) and triethylamine (1.2 mL, 8.6 mmol). Stir the mixture at room temperature for 2 hours.", "Step 5: Pour the reaction mixture into diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using dichloromethane and diethyl ether as eluents to obtain the final product, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide." ] } | |
Número CAS |
1252856-34-0 |
Fórmula molecular |
C20H22ClN3O5S |
Peso molecular |
451.92 |
Nombre IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN3O5S/c1-4-5-7-23-19(26)18-14(6-8-30-18)24(20(23)27)11-17(25)22-13-9-12(21)15(28-2)10-16(13)29-3/h6,8-10H,4-5,7,11H2,1-3H3,(H,22,25) |
Clave InChI |
GZADWEUHWGUXCB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)
![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)


![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)

